
3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a heterocyclic compound that features both quinoline and dihydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by cyclization. One efficient route involves the reaction of 3,4-dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, yielding the desired product after 6 hours . Another method involves the Ritter reaction of 3-quinolinecarbonitrile with 2-methyl-1-phenylpropan-2-ol, followed by Bischler-Napieralski cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline moiety into tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Iminium salts and further oxidized derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis . The inhibition of DHODH can lead to antiproliferative effects, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline: Shares the dihydroisoquinoline moiety but lacks the quinoline ring.
Quinoline: Contains the quinoline ring but lacks the dihydroisoquinoline moiety.
Tetrahydroisoquinoline: A fully saturated derivative of isoquinoline.
Uniqueness
3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its combined quinoline and dihydroisoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for a broader range of chemical reactivity and potential biological activity compared to its individual components.
Properties
CAS No. |
919786-29-1 |
|---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-(7-methyl-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C19H16N2/c1-13-6-7-14-8-9-20-19(17(14)10-13)16-11-15-4-2-3-5-18(15)21-12-16/h2-7,10-12H,8-9H2,1H3 |
InChI Key |
GQKGQUVHFGVFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN=C2C3=CC4=CC=CC=C4N=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)

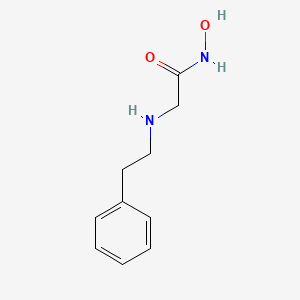
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
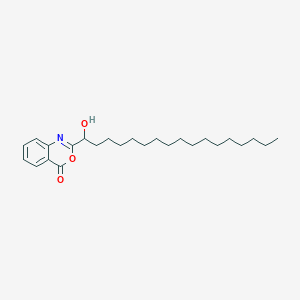
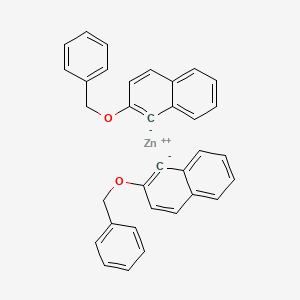
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
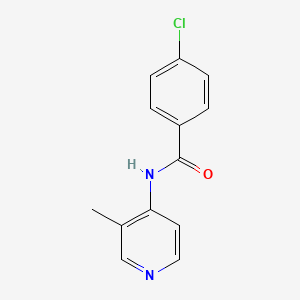
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
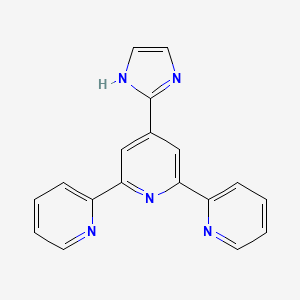

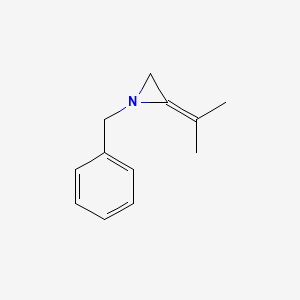
![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)

